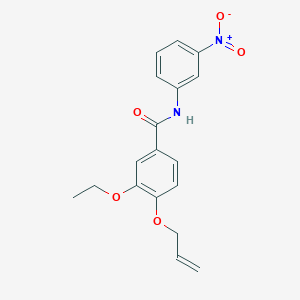
4-(allyloxy)-3-ethoxy-N-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(allyloxy)-3-ethoxy-N-(3-nitrophenyl)benzamide, commonly known as AN-9, is a synthetic compound that has gained significant attention in the field of scientific research. AN-9 is a small molecule that has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology.
Mécanisme D'action
The mechanism of action of AN-9 is not fully understood, but studies have suggested that it may act through multiple pathways. AN-9 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, AN-9 may alter the expression of genes involved in cancer cell growth and survival. AN-9 has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, AN-9 may induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
AN-9 has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that AN-9 can induce cell cycle arrest and apoptosis in cancer cells, while also reducing oxidative stress and inflammation in the brain. AN-9 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
AN-9 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a useful tool for studying the mechanism of action and potential therapeutic applications of the compound. AN-9 has also been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for cancer therapy.
However, AN-9 also has some limitations for lab experiments. The compound is relatively new, and more studies are needed to fully understand its mechanism of action and potential therapeutic applications. AN-9 may also exhibit off-target effects, which could limit its use as a therapeutic agent.
Orientations Futures
There are several future directions for the study of AN-9. One direction is to further investigate the mechanism of action of AN-9, particularly its interactions with HDACs and topoisomerase II. Another direction is to study the potential therapeutic applications of AN-9 in vivo, using animal models of cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, more studies are needed to determine the safety and toxicity of AN-9, particularly in the context of long-term use. Overall, AN-9 is a promising compound that has the potential to be a useful tool in scientific research and a promising candidate for therapeutic applications.
Méthodes De Synthèse
AN-9 is a synthetic compound that can be prepared through a multi-step synthesis method. The synthesis of AN-9 involves the reaction of 4-(allyloxy)-3-ethoxybenzoic acid with 3-nitroaniline in the presence of a coupling agent. The reaction mixture is then subjected to purification through column chromatography to obtain AN-9 in high purity.
Applications De Recherche Scientifique
AN-9 has been studied extensively for its potential therapeutic applications in various fields. One of the most promising applications of AN-9 is in cancer research. Studies have shown that AN-9 exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. AN-9 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
AN-9 has also been studied for its potential applications in neurology and immunology. Studies have shown that AN-9 exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. AN-9 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-ethoxy-N-(3-nitrophenyl)-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-10-25-16-9-8-13(11-17(16)24-4-2)18(21)19-14-6-5-7-15(12-14)20(22)23/h3,5-9,11-12H,1,4,10H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSMGBSJDJACGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-(3-nitrophenyl)-4-(prop-2-en-1-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

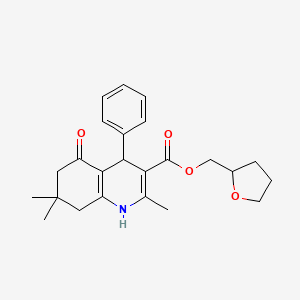
![1-(3-acetylbenzyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5186409.png)
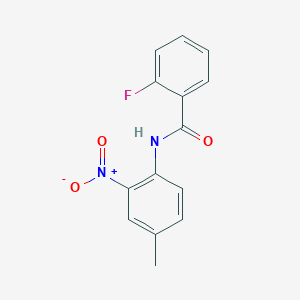
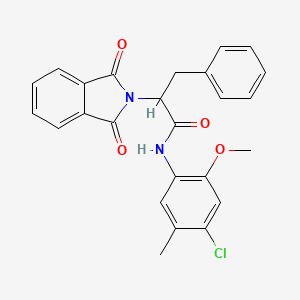
![methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate](/img/structure/B5186458.png)
![N~2~,N~2~-diethyl-N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B5186460.png)
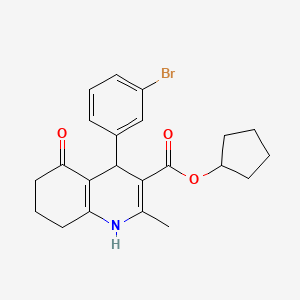
![N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5186472.png)
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5186473.png)
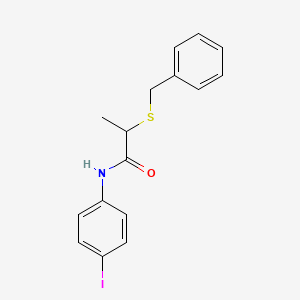
![1-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[2-(trifluoromethyl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5186496.png)
![N-[4-(benzyloxy)phenyl]-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5186505.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5186506.png)
![6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5186509.png)